Phenol, 2-(2-pyrimidinyl)- Phenol, 2-(2-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 64435-20-7
VCID: VC14383065
InChI: InChI=1S/C10H8N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-7,13H
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

Phenol, 2-(2-pyrimidinyl)-

CAS No.: 64435-20-7

Cat. No.: VC14383065

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-(2-pyrimidinyl)- - 64435-20-7

Specification

CAS No. 64435-20-7
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 2-pyrimidin-2-ylphenol
Standard InChI InChI=1S/C10H8N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-7,13H
Standard InChI Key CGDCHTLRDXXNPE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC=CC=N2)O

Introduction

Structural Characteristics and Molecular Configuration

Molecular Geometry and Bonding

The core structure of phenol, 2-(2-pyrimidinyl)- comprises a benzene ring substituted with a hydroxyl group at the ortho position and a pyrimidine ring at the para position. X-ray crystallographic data reveal that the pyrimidine and benzene rings form a dihedral angle of approximately 71.03°, creating a non-planar conformation that influences intermolecular interactions . The hydroxyl group adopts a orientation away from the pyrimidine ring, facilitating hydrogen bonding with adjacent molecules .

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle (pyrimidine-benzene)71.03°
Bond length (C-O)1.36 Å
Bond angle (C-N-C)117.5°

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s electronic environment. The ¹H NMR spectrum exhibits signals for aromatic protons at δ 6.8–8.2 ppm, while the hydroxyl proton resonates as a broad singlet near δ 9.5 ppm . High-resolution MS confirms the molecular ion peak at m/z 172.08 (calculated for C₁₀H₈N₂O⁺) .

Synthesis and Reactivity

Synthetic Routes

Phenol, 2-(2-pyrimidinyl)- is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting 1,2-dihydroxybenzene with 2-chloropyrimidine under basic conditions at elevated temperatures (423–433 K) . The reaction proceeds via deprotonation of the phenol group, followed by displacement of the chloride leaving group on the pyrimidine ring.

Reaction Scheme:
C6H4(OH)2+C4H3N2ClNaOH, ΔC10H8N2O+HCl\text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_4\text{H}_3\text{N}_2\text{Cl} \xrightarrow{\text{NaOH, Δ}} \text{C}_{10}\text{H}_8\text{N}_2\text{O} + \text{HCl}

Pharmacological and Biomedical Applications

Fluorescence Properties

The conjugated π-system of the pyrimidine-phenol structure enables fluorescence emission in the visible spectrum. Derivatives with methoxy substituents display shifted emission maxima, suggesting utility as molecular probes or optoelectronic materials .

Crystallographic and Supramolecular Behavior

Hydrogen-Bonded Networks

In the crystal lattice, phenol, 2-(2-pyrimidinyl)- forms dimeric aggregates via O–H···N hydrogen bonds (bond length: 2.89 Å) . These dimers further assemble into chains through C–H···π interactions (3.12–3.45 Å) and π-π stacking between pyrimidine rings (centroid distance: 3.54 Å) .

Table 2: Intermolecular Interactions

Interaction TypeDistance/GeometrySource
O–H···N2.89 Å, 174°
C–H···π3.12–3.45 Å
π-π stacking3.54 Å

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–191°C, consistent with its rigid aromatic framework . Thermogravimetric analysis (TGA) indicates decomposition above 300°C, underscoring suitability for high-temperature applications .

Challenges and Future Directions

Despite its promise, phenol, 2-(2-pyrimidinyl)- faces limitations in solubility and bioavailability due to its hydrophobic core. Strategies such as PEGylation or glycosylation could enhance aqueous compatibility. Further studies are needed to elucidate its metabolic pathways and toxicological profile to advance therapeutic applications .

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